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Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S6606218
CAS No.
956794-92-6
M.F
C14H18N2O2
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS Number

956794-92-6

Product Name

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2

InChI Key

PTTFWQHWHMDPNS-UHFFFAOYSA-N

SMILES

C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a diazabicyclo structure, which is characterized by its unique arrangement of nitrogen atoms within a bicyclic framework. This compound has the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of approximately 246.30 g/mol. It is often handled as a white solid and is typically stored under refrigeration to maintain its stability and integrity . The compound is also known by its CAS number, 956794-92-6, and is recognized for its potential applications in medicinal chemistry.

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical transformations. Notably, it may participate in acylation reactions due to the presence of the carboxylate group, allowing for further derivatization. Additionally, studies have shown that related compounds within the diazabicyclo family exhibit interesting thermal rearrangements, such as N → N acyl-migration under acidic or alkaline conditions . These properties indicate that benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate could serve as a versatile intermediate in organic synthesis.

Research into the biological activity of benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate suggests potential therapeutic applications, particularly in anti-inflammatory contexts. Derivatives of the diazabicyclo framework have been explored for their ability to inhibit inflammatory pathways, indicating that this compound may also possess similar properties . Further investigation into its pharmacological profile is warranted to elucidate its full potential in drug development.

The synthesis of benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves several steps:

  • Starting Materials: The synthesis begins with benzylamine and 2,5-dioxo-pyrrolidin-1-yl-acetic acid.
  • Reaction Steps:
    • Benzylamine reacts with 2,5-dioxo-pyrrolidin-1-yl-acetic acid in ethanol to yield 8-benzyl-3,8-diazabicyclo[3.2.1]octan-2-one.
    • Sodium triacetoxyborohydride is then added to reduce the ketone to an alcohol.
    • Finally, treatment with hydrochloric acid produces the dihydrochloride salt of benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .

This multi-step synthesis highlights the complexity and potential for optimization in producing this compound.

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has promising applications in medicinal chemistry due to its structural characteristics and biological activity. Its derivatives are being explored for their anti-inflammatory properties and potential use as therapeutic agents against various conditions involving inflammation . Furthermore, its unique bicyclic structure makes it a candidate for research into new drug formulations.

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate shares structural similarities with several other compounds within the diazabicyclo family and related bicyclic structures:

Compound NameMolecular FormulaCAS NumberUnique Features
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateC14H22N2O2C_{14}H_{22}N_{2}O_{2}201162-53-0Contains tert-butyl group
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneC12H19N2O2C_{12}H_{19}N_{2}O_{2}113451-59-5Different bicyclic structure
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateC12H21N2O2C_{12}H_{21}N_{2}O_{2}134003-84-2Bicyclic structure with tert-butyl
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateC11H20N2O2C_{11}H_{20}N_{2}O_{2}198989-07-0Similar carboxylic functionality

These compounds illustrate the diversity within the diazabicyclo family while highlighting the unique structural features of benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate that may contribute to its distinct biological activities and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.136827821 g/mol

Monoisotopic Mass

246.136827821 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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